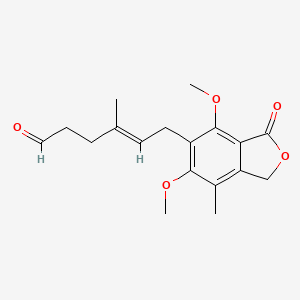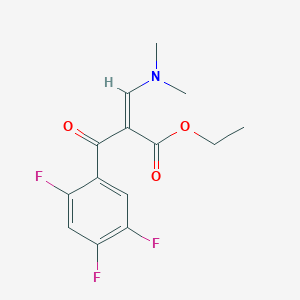
1,7-Dibromochrysene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7-Dibromochrysene is an organic compound with the molecular formula C18H10Br2. It belongs to the class of brominated polycyclic aromatic hydrocarbons. This compound is characterized by the presence of two bromine atoms attached to the chrysene backbone at positions 1 and 7. Chrysene is a polycyclic aromatic hydrocarbon consisting of four fused benzene rings, and the addition of bromine atoms significantly alters its chemical properties and reactivity .
準備方法
Synthetic Routes and Reaction Conditions
1,7-Dibromochrysene can be synthesized through various methods. One common approach involves the bromination of chrysene using bromine or a bromine-containing reagent. The reaction typically occurs in the presence of a catalyst such as iron or aluminum bromide to facilitate the bromination process. The reaction conditions, including temperature and solvent, can be optimized to achieve high yields of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled bromination of chrysene in large reactors, with careful monitoring of reaction parameters to ensure consistent product quality. The use of efficient catalysts and optimized reaction conditions is crucial for industrial-scale production .
化学反応の分析
Types of Reactions
1,7-Dibromochrysene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in this compound can be replaced by nucleophiles such as hydroxide ions or amines.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of chrysene or partially reduced intermediates.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in solvents such as ethanol or water.
Oxidation: Potassium permanganate in acidic or neutral conditions, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of hydroxyl or amino derivatives of chrysene.
Oxidation: Formation of chrysenequinone or other oxidized products.
Reduction: Formation of chrysene or partially reduced chrysene derivatives.
科学的研究の応用
1,7-Dibromochrysene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and materials.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
作用機序
The mechanism of action of 1,7-dibromochrysene involves its interaction with molecular targets and pathways within biological systems. The bromine atoms in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, such as proteins and nucleic acids, potentially altering their function and activity . The exact molecular targets and pathways involved depend on the specific context and application of the compound.
類似化合物との比較
1,7-Dibromochrysene can be compared with other brominated polycyclic aromatic hydrocarbons, such as:
6,12-Dibromochrysene: Similar structure but with bromine atoms at positions 6 and 12.
9,10-Dibromoanthracene: Another brominated polycyclic aromatic hydrocarbon with bromine atoms at positions 9 and 10.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
特性
分子式 |
C18H10Br2 |
|---|---|
分子量 |
386.1 g/mol |
IUPAC名 |
1,7-dibromochrysene |
InChI |
InChI=1S/C18H10Br2/c19-17-5-1-3-11-13-7-10-16-12(4-2-6-18(16)20)14(13)8-9-15(11)17/h1-10H |
InChIキー |
QBIDXKYGXFLFRP-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC3=C2C=CC4=C3C=CC=C4Br)C(=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-((((8R,9S,13S,14S,E)-3-Hydroxy-13-methyl-6,7,8,9,11,12,13,14,15,16-decahydro-17H-cyclopenta[a]phenanthren-17-ylidene)amino)oxy)acetic acid](/img/structure/B11827210.png)

![1,9-Dihydro-9-[[1-[[(4-methoxyphenyl)diphenylmethoxy]methyl]-2-(phosphonooxy)ethoxy]methyl]-2-[[(4-methoxyphenyl)diphenylmethyl]amino]-6H-purin-6-one](/img/structure/B11827226.png)
![tert-Butyl 2-methoxy-7-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B11827239.png)
![5-Bromo-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11827243.png)
![(S)-3-(2-((tert-butyldiphenylsilyl)oxy)ethyl)-1,4-dioxaspiro[4.5]decan-2-one](/img/structure/B11827247.png)
![Tert-butyl (3R)-3-(tert-butoxycarbonylamino)spiro[3H-benzofuran-2,4'-piperidine]-1'-carboxylate](/img/structure/B11827251.png)

![methyl (3aR,6S,8aS)-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B11827256.png)

![1-(4-bromobenzyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B11827274.png)
